molecular formula C10H14OS B8693681 1-Propanol, 3-[(4-methylphenyl)thio]- CAS No. 3147-28-2

1-Propanol, 3-[(4-methylphenyl)thio]-

Katalognummer: B8693681
CAS-Nummer: 3147-28-2
Molekulargewicht: 182.28 g/mol
InChI-Schlüssel: KMJTYCHPLDCYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 3-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, with a methylphenyl substituent on the sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-Propanol, 3-[(4-methylphenyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The sulfanyl group can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-[(4-Methylphenyl)sulfanyl]propanal or 3-[(4-Methylphenyl)sulfanyl]propanone.

    Reduction: Formation of 3-[(4-Methylphenyl)sulfanyl]propanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Propanol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Propanol, 3-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(4-Methylphenyl)sulfanyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[(4-Methylphenyl)sulfanyl]propanethiol: Similar structure but with a thiol group instead of a hydroxyl group.

    3-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

1-Propanol, 3-[(4-methylphenyl)thio]- is unique due to the presence of both a hydroxyl group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

3147-28-2

Molekularformel

C10H14OS

Molekulargewicht

182.28 g/mol

IUPAC-Name

3-(4-methylphenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,11H,2,7-8H2,1H3

InChI-Schlüssel

KMJTYCHPLDCYPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.